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Compound of Interest

Compound Name: 1-Ethynyl-4-nitrobenzene

Cat. No.: B013769

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-ethynyl-4-nitrobenzene, a
versatile bifunctional organic compound. It details its chemical identity, physicochemical
properties, synthesis, and key applications in organic synthesis and medicinal chemistry, with a
focus on its role as a valuable building block for creating complex molecular architectures.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name 1-ethynyl-4-nitrobenzene is a key
intermediate in various fields of chemical research.[1][2] It is widely recognized by several
synonyms, which are often used interchangeably in scientific literature and chemical catalogs.
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Identifier Type Value
IUPAC Name 1-ethynyl-4-nitrobenzene[1][2]
CAS Number 937-31-5[1][2]

Molecular Formula

CsHsNO2[1][2]

Common Synonyms

4-Nitrophenylacetylene[1][2][3], (4-
Nitrophenyl)ethyne[2], p-
nitrophenylacetylene[2], 4-
Ethynylnitrobenzene[2], 4-
Nitroethynylbenzene[2]

INChl=1S/C8H5N0O2/c1-2-7-3-5-8(6-4-

InChl

7)9(10)11/h1,3-6H[2]
InChIKey GAZZTEJDUGESGQ-UHFFFAOYSA-N[1][2]
SMILES C#CC1=CC=C(C=C1)--INVALID-LINK--[O-][2]

Physicochemical and Spectroscopic Data

1-Ethynyl-4-nitrobenzene is a solid organic compound characterized by its high melting point

and purity, making it a reliable reagent in synthesis.[1] Its dual functionality, featuring a terminal

alkyne and an aromatic nitro group, governs its chemical reactivity and physical properties.[1]

Property Value

Molecular Weight 147.13 g/mol [1][2]

Appearance Light yellow solid[4]

Melting Point 148-150 °CJ[4][5][6]

Boiling Point 246.6 °C at 760 mmHg (Predicted)[4][7]

Density 1.22 g/cm3 (Predicted)[4][7]

Purity >97%][5] or >98.0% (GC)[1][3]

Storage Room temperature, in a dark, dry, and sealed
place[1][7]
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Spectroscopic Data:

Technique

Data

1H NMR (CDCls)

Predicted shifts: 6 8.19 (d, J=8.4 Hz, 2H), 7.64
(d, J=8.7 Hz, 2H), 3.36 (s, 1H)[4][8]

13C NMR (CDCls)

Predicted signals for aromatic and ethynyl

carbons[1]

High-Resolution Mass Spectrometry (HRMS)

Calculated mass for the protonated molecule
(IM+H]™*) of a derivative, 2-((4-
nitrophenyl)ethynyl)-4-fluorobenzaldehyde, was
270.05610, with an observed mass of
270.05609, confirming the formula C1sHeFNOs.

[1]

Amax

286nm (CH2Cl2)[7]

Experimental Protocols

The unique structure of 1-ethynyl-4-nitrobenzene, with its reactive ethynyl and nitro groups,

makes it a versatile substrate in several important organic reactions.

A common method for synthesizing 1-ethynyl-4-nitrobenzene involves the desilylation of a

protected alkyne precursor.[8]

Protocol: Desilylation of Trimethyl((4-nitrophenyl)ethynyl)silane[8]

o Reactant Preparation: Dissolve trimethyl((4-nitrophenyl)ethynyl)silane (1.0846 mmol) in

methanol (5 mL).

o Reagent Addition: Add an aqueous solution of potassium hydroxide (KOH) (2.409 mmol in 5

mL of water) to the methanol solution.

e Reaction: Stir the mixture at room temperature for 1 hour.

o Extraction: Extract the crude product from the aqueous mixture using dichloromethane

(DCM, 20 mL).
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e Washing: Wash the organic layer to remove impurities.

 Purification: Further purification can be achieved via column chromatography or
recrystallization to yield the final product.

The terminal alkyne group of 1-ethynyl-4-nitrobenzene is a key substrate for "click chemistry,"
particularly the Cu(l)-catalyzed Azide-Alkyne Cycloaddition (CUAAC), to form stable triazole
rings.[1] This reaction is known for its high efficiency and reliability.[1]

General Protocol: Synthesis of 1,2,3-Triazoles|[8]

o Catalyst Preparation: Stir Cu(CH3CN)4PFs (25 mol%) and Tris(benzyltriazolylmethyl)amine
(TBTA) (25 mol%) in dry, degassed tetrahydrofuran (THF).

e Reactant Addition: Add 1-ethynyl-4-nitrobenzene (1 equivalent) and an appropriate alkyl
azide (1 equivalent) to the catalyst mixture. The concentration is typically maintained at
0.025 mmol/mL.

e Reaction Conditions: Stir the reaction mixture under a nitrogen (Nz) atmosphere for 48
hours.

e Work-up: Remove the solvent in vacuo.

 Purification: Dissolve the residue in chloroform and purify by column chromatography to
isolate the desired triazole product.

Applications in Research and Development

1-Ethynyl-4-nitrobenzene serves as a fundamental building block in several areas of scientific
research due to its dual reactivity.

The ethynyl group readily participates in metal-catalyzed cross-coupling reactions like the
Sonogashira coupling, while the nitro group can be reduced to an amine, providing a pathway
to a wide range of derivatives.[1] This dual functionality is exploited in the synthesis of:

¢ Nonlinear Optical Materials: The compound serves as a precursor for materials with
advanced optical properties.[1]
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e Molecular Wires: Its rigid structure is suitable for constructing molecular-scale electronic
components.[1]

o Polymers and Dyes: The ability to modify both functional groups allows for the creation of
novel polymers and functional dyes.[9]

In drug development, 1-ethynyl-4-nitrobenzene is a valuable intermediate for synthesizing
complex molecules with potential therapeutic applications.[1] The nitroaromatic moiety is a
feature in some biologically active compounds, and derivatives have been investigated for
antimicrobial and anticancer properties.[10][11]

o Pharmaceutical Intermediates: It is a precursor for more complex pharmaceutical
candidates.[1]

» Bioconjugation: The reactive ethynyl group allows for its use in "click" reactions to label or
modify biomolecules such as peptides, which can be instrumental in studying their structure
and function.[1][10]

e Enzyme Inhibition Studies: Derivatives of this compound are utilized in studies focusing on
enzyme inhibition and ligand interactions.[1]

Visualized Workflows and Pathways

The following diagrams illustrate key synthetic routes and applications involving 1-ethynyl-4-
nitrobenzene.

Caption: Synthesis of 1-Ethynyl-4-nitrobenzene via desilylation.

Caption: CuAAC "Click Chemistry" application.

Safety and Handling

1-Ethynyl-4-nitrobenzene should be handled with care in a well-ventilated area, such as a
fume hood.[1] It may cause skin and serious eye irritation.[1]

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles, and a dust mask (type N95).[5]
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o Storage: Store in a cool, dry place away from incompatible materials.[1] It is classified as a
combustible solid.[5]

o Disposal: Waste should be managed according to institutional and local regulations. Nitro
byproducts may be neutralized with reducing agents before disposal.[1]

This guide consolidates key technical information on 1-ethynyl-4-nitrobenzene to support its
effective use in research and development. Its versatile reactivity ensures its continued
importance as a building block in the synthesis of novel compounds and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b013769#iupac-name-and-synonyms-for-1-ethynyl-4-
nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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